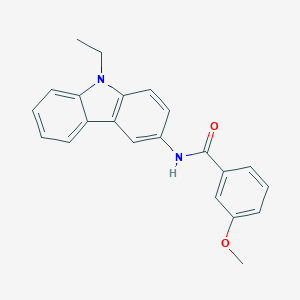![molecular formula C25H26N2O3S B397547 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B397547.png)
1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a complex organic compound with potential applications in various scientific fields
Méthodes De Préparation
The synthesis of 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves multiple steps, typically starting with the preparation of the benzimidazole core. The synthetic route may include:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions:
Industrial Production: Industrial methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are often used to facilitate the reactions.
Analyse Des Réactions Chimiques
1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting certain functional groups into their reduced forms.
Substitution: The compound can undergo further substitution reactions, where functional groups are replaced by others, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include halogenated compounds, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Applications De Recherche Scientifique
1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways. For instance, it may inhibit enzyme activity by occupying the active site or altering the enzyme’s conformation, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE can be compared with similar compounds, such as:
2-(2-Methoxyphenyl)ethylamine: This compound shares the methoxy-phenoxy group but lacks the benzimidazole core and p-tolyloxy-ethylsulfanyl group, resulting in different chemical properties and applications.
ETHYL (2-METHYLPHENOXY)ACETATE: This compound has a similar methoxy-phenoxy structure but differs in its ester functional group and overall molecular framework.
Methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates: This compound has a different core structure but shares some functional groups, leading to distinct biological activities and applications.
Propriétés
Formule moléculaire |
C25H26N2O3S |
|---|---|
Poids moléculaire |
434.6g/mol |
Nom IUPAC |
1-[2-(2-methoxyphenoxy)ethyl]-2-[2-(4-methylphenoxy)ethylsulfanyl]benzimidazole |
InChI |
InChI=1S/C25H26N2O3S/c1-19-11-13-20(14-12-19)29-17-18-31-25-26-21-7-3-4-8-22(21)27(25)15-16-30-24-10-6-5-9-23(24)28-2/h3-14H,15-18H2,1-2H3 |
Clé InChI |
UYZNVJPEAZBFMY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4OC |
SMILES canonique |
CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromo-2-methylphenoxy)-N'-[(4-methylphenoxy)acetyl]acetohydrazide](/img/structure/B397464.png)
![N-ethyl-2-[2-({3-nitro-4-methylphenyl}imino)-3-methyl-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B397465.png)
![(5Z)-5-(anthracen-9-ylmethylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B397468.png)
![(5E)-5-[(4-iodophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B397469.png)
![(5E)-5-({2-HYDROXY-5-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B397470.png)
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B397472.png)
![N-{[3-(4-methylphenyl)-1-adamantyl]methyl}-N-(2-thienylmethylene)amine](/img/structure/B397474.png)
![2-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B397475.png)
![2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B397476.png)
![2-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol](/img/structure/B397480.png)
![(2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B397481.png)
![2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B397482.png)


